molecular formula C22H17ClN2O2 B11563748 2-(4-chlorophenyl)-N'-[(1Z)-2-oxo-1,2-diphenylethylidene]acetohydrazide

2-(4-chlorophenyl)-N'-[(1Z)-2-oxo-1,2-diphenylethylidene]acetohydrazide

Cat. No.: B11563748
M. Wt: 376.8 g/mol
InChI Key: ZXBRGRFZTAUJPV-DAFNUICNSA-N
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Description

2-(4-chlorophenyl)-N’-[(1Z)-2-oxo-1,2-diphenylethylidene]acetohydrazide is a chemical compound with a complex structure that includes a chlorophenyl group, a diphenylethylidene moiety, and an acetohydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N’-[(1Z)-2-oxo-1,2-diphenylethylidene]acetohydrazide typically involves the condensation of 2-(4-chlorophenyl)acetohydrazide with benzil under specific reaction conditions. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, and requires heating to facilitate the condensation process .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N’-[(1Z)-2-oxo-1,2-diphenylethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce reduced hydrazides.

Scientific Research Applications

2-(4-chlorophenyl)-N’-[(1Z)-2-oxo-1,2-diphenylethylidene]acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N’-[(1Z)-2-oxo-1,2-diphenylethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)acetohydrazide: A simpler analog with similar functional groups but lacking the diphenylethylidene moiety.

    2-(4-chlorophenyl)benzo[d]oxazole: Another related compound with a different core structure but similar chlorophenyl group.

Uniqueness

2-(4-chlorophenyl)-N’-[(1Z)-2-oxo-1,2-diphenylethylidene]acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C22H17ClN2O2

Molecular Weight

376.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[(Z)-(2-oxo-1,2-diphenylethylidene)amino]acetamide

InChI

InChI=1S/C22H17ClN2O2/c23-19-13-11-16(12-14-19)15-20(26)24-25-21(17-7-3-1-4-8-17)22(27)18-9-5-2-6-10-18/h1-14H,15H2,(H,24,26)/b25-21-

InChI Key

ZXBRGRFZTAUJPV-DAFNUICNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/NC(=O)CC2=CC=C(C=C2)Cl)/C(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=NNC(=O)CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3

Origin of Product

United States

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